molecular formula C7H12N4O2 B3154614 ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate CAS No. 780027-47-6

ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No. B3154614
CAS RN: 780027-47-6
M. Wt: 184.2 g/mol
InChI Key: JLKLEKFSPFWBPL-UHFFFAOYSA-N
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Description

The compound “ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate” likely contains an ethyl group, an aminoethyl group, and a 1H-1,2,4-triazole-5-carboxylate group . The presence of these functional groups suggests that it might have interesting chemical properties and potential applications.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane can react with different compounds containing carbonyl groups to form Schiff bases .


Chemical Reactions Analysis

Amines, such as the 2-aminoethyl group in this compound, can undergo a variety of reactions. They can act as nucleophiles in substitution reactions or bases in elimination reactions . They can also react with carbonyl compounds to form imines .

Scientific Research Applications

Neurotransmitter Research

The compound bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy-N-acetyltryptamine), which plays a key role in the daily behavioral and physiological states of humans . Therefore, it could be used in research related to these neurotransmitters.

Antioxidant Studies

The compound, like other indolic compounds, is known to have very efficient antioxidant properties, protecting both lipids and proteins from peroxidation . This makes it a potential candidate for research in oxidative stress-related diseases.

Peptide Nucleic Acid (PNA) Synthesis

The compound can be used in the synthesis of Peptide Nucleic Acid (PNA) monomers . PNAs have generated great interest in the scientific community for nucleic acid mimic as well as for potential application as a molecular biology tool .

Biomedical and Diagnostic Field

Peptide nucleic acid oligonucleotide conjugates are attracting immense interest currently because of their use in the biomedical and diagnostic field as antigene and molecular sensors . The compound could be used in the synthesis of these conjugates.

Block Copolymer Solution Self-Assembly

Although there is no direct mention of the compound in this context, block copolymers have been at the focus of extended scientific research over the past several decades . Given the compound’s structural characteristics, it could potentially be used in the synthesis of block copolymers.

Antibacterial Applications

While there is no direct evidence from the search results, the compound’s structural similarity to other compounds with known antibacterial properties suggests potential for research in this area .

properties

IUPAC Name

ethyl 5-(2-aminoethyl)-1H-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-2-13-7(12)6-9-5(3-4-8)10-11-6/h2-4,8H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKLEKFSPFWBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 2
ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 3
ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 4
ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 5
ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate
Reactant of Route 6
ethyl 3-(2-aminoethyl)-1H-1,2,4-triazole-5-carboxylate

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